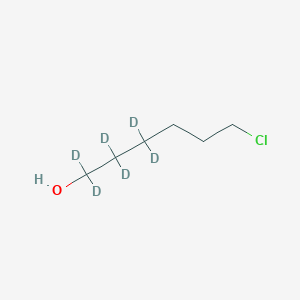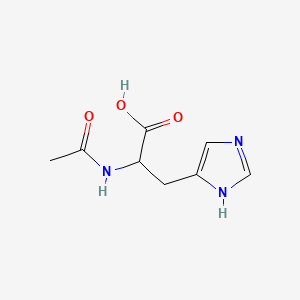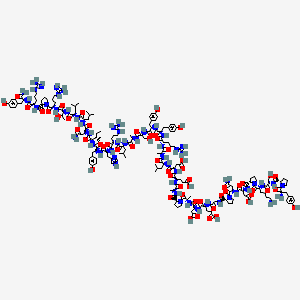
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol (6-C-HDH) is a synthetic derivative of hexadeuteriohexanol (HDH) and is an important research chemical for the study of biochemical and physiological effects. 6-C-HDH is a chiral alcohol with a single chiral center and is the only known alcohol with six deuterium atoms. 6-C-HDH has been used in various scientific research applications due to its unique properties and potential to provide valuable insight into biochemical and physiological processes.
科学研究应用
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol has been used in a variety of scientific research applications due to its unique properties and potential to provide valuable insight into biochemical and physiological processes. It has been used to study the structure and function of enzymes and other proteins, to study the effects of chirality on drug efficacy, and to study the effects of deuterium on metabolic pathways. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol has been used to study the effects of deuterium on the metabolism of xenobiotics and to study the effects of deuterium on the structure and function of enzymes.
作用机制
The mechanism of action of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is not fully understood; however, it is believed to be related to its unique chiral structure and its ability to interact with enzymes and other proteins. 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is thought to interact with enzymes by forming a complex with the enzyme's active site and altering the enzyme's catalytic activity. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is believed to interact with proteins in a similar manner, potentially altering the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol are not fully understood; however, it is believed to have a variety of effects on biochemical and physiological processes. 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is thought to interact with enzymes, altering their catalytic activity and potentially affecting their function. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is believed to interact with proteins, potentially altering their structure and function. Furthermore, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is believed to have an effect on metabolic pathways, potentially affecting the metabolism of xenobiotics.
实验室实验的优点和局限性
The use of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol in laboratory experiments has several advantages and limitations. One of the main advantages of using 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is its ability to provide valuable insight into biochemical and physiological processes. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, one of the main limitations of using 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is its potential to interact with enzymes and proteins, potentially altering their structure and function.
未来方向
The use of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol in scientific research is still in its early stages and there are many potential future directions for research. Some potential future directions for research include further study of the effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol on biochemical and physiological processes, further study of the effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol on metabolic pathways, and further study of the effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol on the structure and function of enzymes. In addition, future research should focus on the potential therapeutic applications of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol, such as its potential use as a drug or as a tool for studying the effects of chirality on drug efficacy.
合成方法
The synthesis of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is relatively straightforward and involves the use of a Grignard reagent, a halogenating agent, and a base. The Grignard reagent is reacted with HDH in a suitable solvent, such as THF or DMF, to form a Grignard adduct. The halogenating agent, such as bromine or chlorine, is then added to the Grignard adduct to form the desired 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol product. The reaction is then quenched with a base such as sodium hydroxide to form the final product.
属性
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)




